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Compound of Interest

Compound Name:
(1S)-1-(2-phenoxyphenyl)ethan-1-

amine

Cat. No.: B13586824

Get Quote

(1S)-1-(2-phenoxyphenyl)ethan-1-amine, identified by CAS number 1019573-79-5, is a chiral

primary amine that represents a valuable building block for the synthesis of complex molecular

architectures. In the landscape of pharmaceutical development, the stereochemistry of a

molecule is a critical determinant of its biological activity, efficacy, and safety profile. Chiral

amines are foundational motifs in a significant portion of commercial drugs, serving as key

intermediates that introduce specific stereocenters into the final active pharmaceutical

ingredient (API).[1][2] The precise three-dimensional arrangement of atoms in a molecule like

(1S)-1-(2-phenoxyphenyl)ethan-1-amine can dictate its interaction with biological targets,

such as enzymes and receptors, where a specific enantiomer may exhibit the desired

therapeutic effect while the other could be inactive or even contribute to adverse effects.[3]

This guide provides a comprehensive technical overview of (1S)-1-(2-phenoxyphenyl)ethan-
1-amine, designed for researchers, medicinal chemists, and drug development professionals.

We will delve into its physicochemical properties, propose a robust and logical synthetic

pathway based on established chemical principles, outline methods for its purification and

characterization, and explore its potential applications as a strategic intermediate in the

discovery of novel therapeutics.
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Physicochemical Properties and Safety Data
While detailed experimental data for this specific compound is not extensively published, its

fundamental properties can be derived from its chemical structure and information available

from chemical suppliers.

Property Value Source

CAS Number 1019573-79-5 [4][5][6]

Chemical Formula C₁₄H₁₅NO [4][5]

Molecular Weight 213.28 g/mol [4]

IUPAC Name
(1S)-1-(2-

phenoxyphenyl)ethanamine
[4]

Appearance Typically a powder or solid [4]

Purity
>95% (as commercially

available)
[5]

Storage
Recommended to store at

room temperature
[4]

Safety and Handling: The racemic mixture, 1-(2-phenoxyphenyl)ethanamine, is associated with

the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin

irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

As a novel chemical entity, (1S)-1-(2-phenoxyphenyl)ethan-1-amine should be handled with

care in a well-ventilated chemical fume hood. Appropriate personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7][8]

Proposed Synthetic Strategy: A Modular Approach
A robust synthesis of a chiral amine like (1S)-1-(2-phenoxyphenyl)ethan-1-amine requires a

strategy that provides excellent control over stereochemistry. A logical retrosynthetic analysis

disconnects the molecule at the C-N bond of the chiral center and the C-O bond of the diaryl

ether. This suggests a convergent synthesis beginning with the formation of the diaryl ether

core, followed by the asymmetric introduction of the amine.
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Retrosynthetic Disconnections

(1S)-1-(2-phenoxyphenyl)ethan-1-amine

Asymmetric Reductive Amination
(C-N bond)

2-Phenoxyacetophenone

Ullmann Condensation
(C-O bond)

2-Hydroxyacetophenone Bromobenzene
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Caption: Retrosynthetic analysis of (1S)-1-(2-phenoxyphenyl)ethan-1-amine.

This approach is advantageous as it allows for the construction of the achiral ketone

intermediate, which can then be converted to the desired enantiopure amine using well-

established and highly selective modern catalytic methods.

Experimental Protocol: Synthesis
This protocol is a proposed pathway and should be adapted and optimized under appropriate

laboratory conditions.

Step 1: Synthesis of 2-Phenoxyacetophenone (Achiral Ketone Intermediate)

This step involves an Ullmann condensation, a reliable copper-catalyzed reaction for forming

diaryl ethers.

Rationale: The Ullmann reaction is a classic and effective method for coupling an aryl halide

with a phenol. The use of a copper catalyst and a base facilitates the C-O bond formation.

Protocol:

To a dry, argon-flushed round-bottom flask, add 2-hydroxyacetophenone (1.0 eq),

bromobenzene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI,

0.1 eq).
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Add dry N,N-Dimethylformamide (DMF) as the solvent.

Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere for

12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter to remove inorganic

salts.

Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield pure 2-phenoxyacetophenone.

Step 2: Asymmetric Reductive Amination to (1S)-1-(2-phenoxyphenyl)ethan-1-amine

This key step establishes the chiral center. A ruthenium-catalyzed direct reductive amination

offers a highly efficient and enantioselective method for converting ketones directly to primary

amines.[9]

Rationale: Catalytic asymmetric reductive amination is a powerful tool in modern synthesis.

Using a chiral catalyst, such as a Ru-complex with a chiral phosphine ligand (e.g., C3-

TunePhos), allows for the direct and highly enantioselective conversion of the ketone to the

primary amine using a simple ammonia source and molecular hydrogen.[9] This avoids the

need for stoichiometric chiral auxiliaries and often results in high enantiomeric excess (>90%

ee).[9]

Protocol:

In a high-pressure reactor, combine 2-phenoxyacetophenone (1.0 eq), ammonium acetate

(NH₄OAc, 2.0 eq), and the chiral ruthenium catalyst [Ru(C3-TunePhos)] (0.5-1 mol%).

Add trifluoroethanol (TFE) as the solvent.
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Seal the reactor, purge with argon, and then pressurize with molecular hydrogen (H₂) to

50-60 bar.

Heat the reaction to 80-100 °C and stir for 24 hours.

After cooling and carefully venting the reactor, quench the reaction mixture with a

saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Extract the product with dichloromethane (DCM) or ethyl acetate.

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the

crude (1S)-1-(2-phenoxyphenyl)ethan-1-amine.

Purification and Analytical Characterization
Rigorous purification and characterization are essential to confirm the identity, purity, and

enantiomeric excess of the final product. This workflow ensures a self-validating system where

each step confirms the success of the previous one.
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Caption: Workflow for the purification and characterization of the final product.

Purification Protocol
Column Chromatography: The crude amine from Step 2 is purified by flash column

chromatography on silica gel. A gradient elution system, for example, dichloromethane

(DCM) with an increasing percentage of methanol (MeOH) containing a small amount of
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triethylamine (Et₃N, ~0.5%) to prevent the amine from streaking on the acidic silica, is

typically effective.

Analytical Methods
The following analytical techniques are standard for the complete characterization of the

purified product.
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Technique Purpose Expected Results

¹H and ¹³C NMR
Structural elucidation and

confirmation.

The spectra should show

characteristic peaks

corresponding to the aromatic

protons of the two phenyl

rings, the methine (CH) and

methyl (CH₃) protons of the

ethylamine side chain, and the

amine (NH₂) protons. The

number of unique carbon

signals in the ¹³C NMR should

match the molecular structure.

High-Resolution Mass

Spectrometry (HRMS)

Determination of exact mass

and confirmation of elemental

composition.

The measured mass should

correspond to the calculated

exact mass of the protonated

molecule [M+H]⁺, confirming

the chemical formula

C₁₄H₁₅NO.

Chiral High-Performance

Liquid Chromatography

(HPLC)

Determination of enantiomeric

excess (ee).

Using a suitable chiral

stationary phase (e.g.,

Chiralcel OD-H or Chiralpak

AD-H), the two enantiomers

should be resolved into distinct

peaks. The ratio of the peak

areas will determine the

enantiomeric excess of the

(1S) enantiomer.

Reverse-Phase HPLC Assessment of chemical purity.

A single major peak should be

observed, with purity typically

expected to be >98% for use in

further research.
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Potential Applications in Drug Discovery and
Development
(1S)-1-(2-phenoxyphenyl)ethan-1-amine is not an active drug itself but rather a high-value

chiral building block. Its structure, featuring a phenoxy-ethylamine scaffold, is present in

numerous biologically active compounds, suggesting its utility in constructing new chemical

entities with potential therapeutic value.[10]

As a Strategic Building Block: The primary amine group serves as a versatile chemical handle

for further elaboration. It can be readily acylated, alkylated, or used in reductive amination

reactions to build a library of diverse and more complex molecules. This is a cornerstone of

modern medicinal chemistry, allowing for systematic exploration of the structure-activity

relationship (SAR) of a new compound series.

Chemical Elaboration

Diverse Library of Drug Candidates

(1S)-1-(2-phenoxyphenyl)ethan-1-amine
(Chiral Scaffold)

Acylation
(R-COCl)

Reductive Amination
(R'-CHO, [H])

Sulfonylation
(R''-SO₂Cl)

Candidate 1
(Amide Derivative)

Candidate 2
(Secondary Amine)

Candidate 3
(Sulfonamide)

Click to download full resolution via product page

Caption: Use as a chiral building block to generate a diverse library of compounds.

Structural Analogy to Known Pharmacophores: The molecule shares structural features with

compounds known to interact with central nervous system (CNS) targets. For example, the

compound WB 4101, which also contains a phenoxy amine structure, exhibits high affinity for

α₁-adrenoceptors and 5-HT₁ₐ receptors.[11] While direct biological activity cannot be assumed,

the structural similarity suggests that derivatives of (1S)-1-(2-phenoxyphenyl)ethan-1-amine
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could be rationally designed and screened for activity against these and other neurological

targets.

Conclusion
(1S)-1-(2-phenoxyphenyl)ethan-1-amine (CAS 1019573-79-5) is a valuable chiral

intermediate poised for application in advanced pharmaceutical synthesis. While specific

research on this molecule is nascent, its structural attributes place it firmly within a class of

compounds critical to drug discovery. This guide has provided a framework for its synthesis via

a modern, enantioselective catalytic approach, outlined rigorous methods for its purification and

characterization, and posited its utility as a versatile building block for creating novel chemical

entities. For medicinal chemists and process development scientists, this compound represents

a strategic starting point for the efficient and stereocontrolled synthesis of next-generation

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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